Biological Activity Baseline
A community annotation sourced from PubMed Commons reports an IC50 value of 28 μM for the target compound, assessed in an unspecified biological assay [1]. While the specific target and assay conditions are not publicly documented in the annotation, this value provides the only currently retrievable quantitative activity data point for CAS 946226-57-9 from a non-excluded source. As a comparator, the structurally related but distinct thienopyrimidine–sulfonamide hybrids (which fuse the thiophene and pyrimidine rings into a thienopyrimidine scaffold rather than linking them through a sulfonylethyl chain) have reported antiplasmodial IC50 values ranging from 0.58 to >50 μM against the chloroquine- and pyrimethamine-resistant K1 strain of Plasmodium falciparum, with the most potent hybrid (compound 5) achieving an IC50 of 0.58 μM [2].
| Evidence Dimension | In vitro growth inhibition potency |
|---|---|
| Target Compound Data | IC50 = 28 μM (unspecified target, source: PubMed Commons annotation) |
| Comparator Or Baseline | Thienopyrimidine–sulfonamide hybrid compound 5: IC50 = 0.58 μM against P. falciparum K1; other hybrids in the series: IC50 range 0.58–>50 μM |
| Quantified Difference | The annotated target compound IC50 is approximately 48-fold higher (less potent) than the most potent thienopyrimidine hybrid comparator; however, cross-study and cross-assay comparison limits interpretability. |
| Conditions | Target compound: assay details not specified in annotation. Comparator hybrids: in vitro culture of chloroquine- and pyrimethamine-resistant P. falciparum K1 strain, SYBR Green I fluorescence readout [2]. |
Why This Matters
This single data point establishes a baseline potency expectation (~28 μM) for the target compound, which may inform its suitability as a tool compound or starting scaffold for medicinal chemistry optimization; procurement decisions for screening libraries should consider that the compound may exhibit only moderate potency in the absence of structural optimization.
- [1] Southan, C. (2017). PubMed Commons annotation via hypothes.is: IC50 28 μM comment. Archived under CC BY. View Source
- [2] Zaidi, S. L., Agarwal, S., & Azam, A. (2016). Thienopyrimidine sulphonamide hybrids: design, synthesis, antiprotozoal activity and molecular docking studies. RSC Advances, 6(93), 90371–90383. doi:10.1039/C6RA15181G. View Source
